N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide
Description
Historical Development of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold has been a cornerstone of medicinal chemistry since the mid-20th century, owing to its electron-deficient aromatic system and ability to engage in diverse non-covalent interactions. Early work focused on simple derivatives, such as acetazolamide (a carbonic anhydrase inhibitor) and cefazolin (a first-generation cephalosporin antibiotic), which demonstrated the scaffold’s versatility. The 1980s saw the development of megazol, a nitroimidazole-thiadiazole hybrid with potent anti-trypanosomal activity, though its clinical use was limited by toxicity.
A pivotal advancement emerged in the 2000s with the discovery of PPARα/δ dual agonists like compound 24 , a thiadiazole derivative showing promise in metabolic syndrome treatment. Concurrently, hybrid molecules combining thiadiazoles with fluoroquinolones or benzimidazoles expanded antimicrobial applications. Recent decades have emphasized structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles, exemplified by anticonvulsant thiadiazoles targeting GABA receptors.
Table 1: Milestones in 1,3,4-Thiadiazole Drug Development
| Year | Compound | Application | Key Innovation |
|---|---|---|---|
| 1953 | Acetazolamide | Diuretic, glaucoma | First thiadiazole-based drug |
| 1971 | Cefazolin | Antibiotic | β-lactam-thiadiazole hybrid |
| 1990 | Megazol | Anti-trypanosomal | Nitroimidazole conjugation |
| 2007 | PPARα/δ agonist 24 | Metabolic syndrome | Dual receptor activation |
| 2018 | Hybrid fluoroquinolones | Antimicrobials | Broad-spectrum activity |
Emergence of Benzamide-Functionalized Thiadiazoles
Benzamide integration into thiadiazole frameworks represents a strategic fusion of hydrogen-bonding capacity (from the amide group) and aromatic π-stacking potential (from the benzene ring). This approach gained traction in the 2010s to enhance target selectivity, particularly in kinase and protease inhibition. For example, 2-amino-5-phenyl-1,3,4-thiadiazole derivatives conjugated with benzamide groups showed improved binding to bacterial DNA gyrase.
The compound N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide exemplifies this trend. Its design incorporates:
- Electron-withdrawing substituents : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance metabolic stability and membrane permeability.
- Sulfanyl linker : The -S- bridge between the thiadiazole and benzamide moieties facilitates conformational flexibility, potentially improving receptor compatibility.
- Fluorinated benzamide : The 4-fluorobenzamide group contributes to enhanced lipophilicity and CNS penetration, a feature leveraged in anticonvulsant thiadiazoles.
Research Significance and Scientific Interest
This compound’s significance lies in its multimodal pharmacophoric elements:
- Thiadiazole core : Serves as a bioisostere for pyridine or pyrimidine, reducing toxicity while maintaining affinity.
- Benzamide moiety : Enhances interactions with amide-binding pockets in enzymes like HDACs or PARPs.
- Halogenated aryl groups : The 2-chloro-5-trifluoromethylphenyl group may mitigate oxidative metabolism, extending half-life.
Recent computational studies suggest strong binding to inflammatory mediators like COX-2 (cyclooxygenase-2) and antimicrobial targets such as dihydrofolate reductase (DHFR). However, empirical validation remains pending, highlighting the need for systematic in vitro profiling.
Current Research Landscape and Knowledge Gaps
The current literature on benzamide-thiadiazole hybrids focuses on:
- Antimicrobial applications : Hybrids like 53a-b surpass nystatin and chloramphenicol in fungal and bacterial assays.
- Anticancer potential : Thiadiazole-benzimidazole conjugates inhibit tubulin polymerization at nanomolar concentrations.
- Central nervous system (CNS) activity : Fluorinated derivatives exhibit >80% seizure reduction in rodent models.
Table 2: Key Pharmacological Targets of Thiadiazole-Benzamide Hybrids
| Target Class | Example Targets | Therapeutic Area |
|---|---|---|
| Enzymes | COX-2, DHFR, PARP | Inflammation, cancer |
| Ion channels | GABAₐ receptors | Epilepsy, anxiety |
| Microbial proteins | DNA gyrase, β-lactamase | Antibacterial resistance |
Critical knowledge gaps include:
- Mechanistic elucidation : Most studies infer activity from structural analogs rather than direct target engagement assays.
- Synthetic scalability : Multi-step routes (e.g., cyclization-condensation-functionalization sequences) hinder large-scale production.
- Selectivity profiling : Off-target effects against PPARγ or carbonic anhydrase isoforms remain uncharacterized.
This compound’s unique substitution pattern—particularly the trifluoromethyl and fluorobenzamide groups—positions it as a candidate to address these gaps through focused SAR studies.
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N4O2S2/c19-12-6-3-10(18(21,22)23)7-13(12)24-14(28)8-30-17-27-26-16(31-17)25-15(29)9-1-4-11(20)5-2-9/h1-7H,8H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGZKLWNTBVWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Chlorotrifluoromethylphenyl Group: The 2-chloro-5-(trifluoromethyl)phenyl isocyanate is reacted with the thiadiazole-2-thiol to form the corresponding thiourea derivative.
Formation of the Carbamoyl Methyl Sulfanyl Group: The thiourea derivative is then treated with chloroacetic acid to introduce the carbamoyl methyl sulfanyl group.
Introduction of the Fluorobenzamide Group: Finally, the intermediate is reacted with 4-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Thiadiazole Ring
The thiadiazole core is electron-deficient due to the presence of nitrogen and sulfur heteroatoms, making it susceptible to nucleophilic substitution or ring-opening reactions. Key reactions include:
For example, oxidation of the sulfur atom in the thiadiazole ring could yield sulfoxide or sulfone derivatives, which are common in fungicidal applications .
Sulfanyl (Thioether) Linkage Reactivity
The –S–CH<sub>2</sub>– bridge connecting the thiadiazole and carbamoyl groups is prone to oxidation and nucleophilic cleavage:
Patents highlight similar sulfanyl-containing compounds undergoing oxidation to enhance biological activity .
Carbamoyl Group Hydrolysis
The –NH–C(=O)– group may hydrolyze under acidic or basic conditions:
| Reaction Type | Conditions/Reagents | Expected Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl, H<sub>2</sub>O, heat | Formation of carboxylic acid and amine |
| Basic Hydrolysis | NaOH, H<sub>2</sub>O, heat | Formation of carboxylate salt and ammonia |
This reactivity is critical in prodrug design, where controlled hydrolysis releases active metabolites .
Trifluoromethylphenyl Substitution
The 2-chloro-5-(trifluoromethyl)phenyl group exhibits unique electronic effects:
| Reaction Type | Conditions/Reagents | Expected Outcome |
|---|---|---|
| Electrophilic Substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitration at the para position relative to CF<sub>3</sub> |
| Nucleophilic Substitution | KNH<sub>2</sub>, Cu catalyst | Replacement of chlorine with other groups |
The electron-withdrawing CF<sub>3</sub> group activates the chloro substituent for displacement, a strategy used in agrochemical synthesis .
Fluorobenzamide Reactivity
The 4-fluorobenzamide moiety participates in:
| Reaction Type | Conditions/Reagents | Expected Outcome |
|---|---|---|
| Amide Hydrolysis | H<sub>2</sub>O, acid/base catalysis | Cleavage to 4-fluorobenzoic acid and amine |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NH<sub>3</sub>) | Fluorine displacement if activated |
Fluorine’s electronegativity stabilizes the aromatic ring, limiting substitution unless activated by electron-withdrawing groups .
Thermal and Photochemical Stability
Studies on related thiadiazole derivatives indicate:
Scientific Research Applications
Structural Representation
The compound features a thiadiazole ring and a fluorobenzamide moiety, which are crucial for its biological activity. The presence of trifluoromethyl and chloro groups enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that certain derivatives can effectively induce apoptosis in various cancer cell lines, including breast cancer cells (MCF7), by targeting specific signaling pathways involved in cell growth and survival .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step chemical reactions including the formation of the thiadiazole ring followed by the introduction of the benzamide moiety. Optimizing these synthesis routes can enhance yield and purity, making the compound more accessible for research purposes .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how the compound interacts at a molecular level with proteins involved in disease processes, thus guiding further drug development efforts .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | , |
| Anticancer | Induces apoptosis in MCF7 cells | |
| Molecular Docking | High binding affinity to target proteins | , |
Notable Research Examples
- Antimicrobial Screening : A study evaluated several thiadiazole derivatives for antimicrobial activity, revealing that compounds with similar structures to this compound showed promising results against common pathogens .
- Anticancer Evaluation : Research on thiadiazole derivatives indicated their potential as anticancer agents by demonstrating significant cytotoxic effects on breast cancer cells through various assays .
Mechanism of Action
The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ()
- Key Differences : Replaces the carbamoylmethyl sulfanyl group with a 4-methoxybenzyl sulfanyl moiety.
- This substitution may decrease binding affinity to targets requiring hydrogen-bond interactions .
B. 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences : Features a 4-chlorobenzyl sulfanyl group and lacks the carbamoyl linkage.
- However, the 4-chloro substituent enhances hydrophobicity, which may improve membrane permeability .
C. N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide ()
- Key Differences : Substitutes 4-fluorobenzamide with a 1,3-benzodioxole-5-carboxamide group.
- Impact : The benzodioxole moiety increases steric bulk and introduces oxygen-based electron density, which could alter pharmacokinetic properties such as metabolic resistance .
Physicochemical and Spectral Properties
Biological Activity
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide is a complex compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. This article explores the biological activity of this specific compound, synthesizing current research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring which is known for its pharmacological significance. The presence of the trifluoromethyl group and the fluorobenzamide moiety contributes to its potential biological activity.
Anticancer Activity
Research has indicated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain thiadiazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of key signaling pathways such as the inhibition of tyrosine kinases involved in cancer progression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies have shown that 1,3,4-thiadiazole derivatives possess antibacterial and antifungal activities. For example, compounds containing similar scaffolds have been reported to inhibit the growth of pathogenic bacteria and fungi, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses . This suggests that this compound may also exhibit similar effects.
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that compounds with a similar structural backbone to this compound showed IC50 values in the low micromolar range, indicating strong anticancer potential .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, several thiadiazole-containing compounds were tested against multi-drug resistant strains of bacteria. The results revealed that some derivatives exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics like penicillin and tetracycline .
Data Tables
| Biological Activity | Compound Name | Activity Type | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Thiadiazole A | Cytotoxicity | 12 µM |
| Antibacterial | Thiadiazole B | MIC | 0.5 µg/mL |
| Anti-inflammatory | Thiadiazole C | COX-2 Inhibition | IC50: 25 µM |
Q & A
Q. What are the common synthetic routes for N-{5-[...]benzamide, and what challenges arise in purifying intermediates?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Condensation of 2-chloro-5-(trifluoromethyl)phenyl isocyanate with a thiol-containing intermediate (e.g., mercaptoacetic acid derivatives) to form the carbamoyl-methylsulfanyl moiety. (ii) Cyclization with 1,3,4-thiadiazole precursors under acidic conditions. (iii) Final coupling with 4-fluorobenzamide derivatives. Purification challenges include isolating intermediates with high polarity (e.g., thiol adducts) using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures). Contaminants like unreacted isocyanate or thiols require rigorous TLC monitoring .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the thiadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl group (δ ~120 ppm in 13C).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography : Resolves bond angles (e.g., C–S–C ~105°) and dihedral angles between the thiadiazole and benzamide moieties (critical for docking studies). Single-crystal data collection at 293 K with R factor <0.05 ensures accuracy .
Advanced Research Questions
Q. How does the compound interact with bacterial enzymes like acyl carrier protein synthase (ACPS) phosphopantetheinyl transferase (PPTase), and what assays validate this mechanism?
- Methodological Answer :
- Target Hypothesis : The trifluoromethyl and thiadiazole groups may bind to PPTase active sites, disrupting bacterial lipid biosynthesis. Similar compounds inhibit ACPS-PPTase by mimicking native substrates like CoA .
- Validation Assays :
(i) In vitro enzyme inhibition : Measure IC50 using fluorescence-based assays with purified PPTase and dansyl-CoA substrate.
(ii) Kinetic studies : Determine competitive/non-competitive inhibition via Lineweaver-Burk plots.
(iii) Bacterial growth assays : Correlate MIC values (e.g., against S. aureus) with enzyme inhibition data .
Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., variable MIC values across studies)?
- Methodological Answer :
- Controlled variables : Standardize bacterial strains (ATCC references), solvent controls (DMSO <1% v/v), and culture media (Mueller-Hinton agar).
- Comparative studies : Test the compound alongside positive controls (e.g., ciprofloxacin) in parallel assays.
- Structural analogs : Synthesize derivatives with modified sulfanyl or benzamide groups to isolate structure-activity relationships (SAR). Contradictions may arise from differences in bacterial efflux pump expression or compound stability .
Q. What in silico strategies predict the compound’s pharmacokinetics and target selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with PPTase (PDB: 3H9X). Prioritize binding poses with hydrogen bonds to Arg154 and hydrophobic contacts with Phe88.
- ADMET prediction : SwissADME estimates logP (~3.5), bioavailability (Lipinski’s rule compliance), and CYP450 inhibition risk.
- QSAR models : Train on datasets of thiadiazole derivatives to predict MIC values and off-target effects (e.g., human PPTase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
